molecular formula C20H22N4O B2585144 N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-94-1

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2585144
CAS RN: 866847-94-1
M. Wt: 334.423
InChI Key: ATQAXQHUBRLFHM-UHFFFAOYSA-N
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Description

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as 'DMT', is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a triazole-based compound that has been synthesized using various methods and has shown potential in various scientific research applications.

Scientific Research Applications

1. Complex Formation and Isolation of Tautomers

  • Research on 1,2,3-triazole derivatives has shown their ability to form complexes with other compounds, which can be used for the isolation of specific isomers. For instance, Toda et al. (1988) demonstrated that 1H- and 2H-1,2,3-triazole tautomers could be isolated in pure form when complexed with certain host compounds. This highlights the potential of such triazole derivatives in chemical separation and purification processes Toda et al., 1988.

2. Synthesis and Biological Activities

  • The synthesis of bis-1,2,3-triazole derivatives and their evaluation for biological activities has been a significant area of research. For example, a study by Reddy et al. (2016) synthesized novel bis-1,2,3-triazole derivatives and evaluated their antioxidant and antibacterial activities, demonstrating the potential of such compounds in medicinal chemistry Reddy et al., 2016.

3. Derivatives and Reaction Studies

  • The study of various derivatives of 1,2,3-triazoles and their reactions offers insights into their chemical properties. Shainyan et al. (2015) explored the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the synthesis of various compounds, thus contributing to the understanding of the reactivity and applicability of triazole derivatives in synthetic chemistry Shainyan et al., 2015.

4. Applications in Coordination Chemistry

  • Triazole derivatives have found applications in coordination chemistry as well. A study by Schick et al. (2014) on the reaction of N-aminobenzimidazole with N,N-bis(dimethyleneamin)azine led to the formation of triazole derivatives that were used to create bis(NHC) complexes, demonstrating their utility in the development of novel organometallic compounds Schick et al., 2014.

5. Molecular Simulation and Chiral Discrimination

  • The use of triazole derivatives in molecular simulation and chiral discrimination has been explored. Bereznitski et al. (2002) achieved separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, indicating the role of triazole derivatives in advanced analytical techniques like chromatography Bereznitski et al., 2002.

6. Corrosion Inhibition

  • Triazole derivatives are also used as corrosion inhibitors. Lagrenée et al. (2002) studied the efficiency of a new triazole derivative in inhibiting corrosion of mild steel in acidic media, showcasing the application of these compounds in industrial material protection Lagrenée et al., 2002.

7. Antimicrobial Agents

  • The development of antimicrobial agents using 1,2,3-triazole carboxamides is a significant area of study. Pokhodylo et al. (2021) synthesized novel triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, contributing to the search for new antimicrobial drugs Pokhodylo et al., 2021.

properties

IUPAC Name

N,1-bis(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-12-6-8-17(10-14(12)3)21-20(25)19-16(5)24(23-22-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAXQHUBRLFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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